Iodomethane-d3

Catalog No.
S610123
CAS No.
865-50-9
M.F
CH3I
M. Wt
144.957 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodomethane-d3

CAS Number

865-50-9

Product Name

Iodomethane-d3

IUPAC Name

trideuterio(iodo)methane

Molecular Formula

CH3I

Molecular Weight

144.957 g/mol

InChI

InChI=1S/CH3I/c1-2/h1H3/i1D3

InChI Key

INQOMBQAUSQDDS-FIBGUPNXSA-N

SMILES

CI

Synonyms

iodomethane, iodomethane-D3, methyl iodide, methyl iodide, 11C-labeled, methyl iodide, 131I-labeled, methyl iodide, 132I-labeled, methyl iodide, 13C-labeled, methyl iodide, 14C-labeled, methyl iodide, 2H-labeled

Canonical SMILES

CI

Isomeric SMILES

[2H]C([2H])([2H])I

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Iodo(2H3)methane, also known as deuterated methyl iodide (CD3I), is a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy. Its primary application lies in internal referencing for proton (¹H) NMR spectra []. The three deuterium atoms (²H) in the molecule resonate at a very low frequency, well outside the typical range of ¹H signals in organic molecules. This makes CD3I an ideal internal standard as it doesn't interfere with the signals of interest while providing a highly stable and easily identifiable reference peak [].

Kinetic Isotope Effects (KIE) Studies:

CD3I plays a crucial role in studying Kinetic Isotope Effects (KIE). KIE refers to the difference in the reaction rates of isotopically substituted molecules. By comparing the reaction rates of molecules containing hydrogen (¹H) and deuterium (²H) at specific positions, scientists can gain valuable insights into the mechanism and rate-limiting steps of various chemical reactions []. CD3I allows researchers to selectively replace specific hydrogen atoms with deuterium in their molecules of interest, enabling them to investigate the effect of isotopic substitution on reaction rates [].

Synthesis of Deuterated Compounds:

CD3I serves as a crucial reagent in the synthesis of deuterated compounds for various scientific applications. The high reactivity of the carbon-iodine (C-I) bond in CD3I enables its use as a methylating agent, introducing a deuterated methyl group (CD3) into various organic molecules []. This technique allows researchers to create isotopically labelled compounds for diverse purposes, such as studying reaction mechanisms, investigating protein-ligand interactions, and developing deuterated drugs with improved pharmacokinetic properties [].

Iodomethane-d3, also known as deuterated iodomethane or methyl-d3 iodide, is a deuterated isotopic variant of iodomethane with the molecular formula CD3I. It is a colorless liquid that is sensitive to light and has a molecular weight of 144.96 g/mol. This compound is significant in organic synthesis, particularly for the preparation of deuterium-labeled compounds, which are essential in various analytical techniques and research applications .

Iodomethane-d3 primarily serves as a probe molecule in NMR spectroscopy. The deuterium substitution doesn't introduce a specific mechanism of action but offers advantages in NMR analysis:

  • Reduced signal overlap: By replacing protons with deuterium, iodomethane-d3 eliminates signal interference from residual solvent protons (commonly ¹H in NMR solvents) in the spectrum.
  • Shifted peaks: The presence of deuterium alters the chemical environment around the remaining protons, leading to slightly shifted peaks in the NMR spectrum compared to non-deuterated molecules. This allows for better differentiation of specific signals.
  • Iodomethane-d3 shares similar hazards with iodomethane, which is a toxic, flammable, and irritating compound [].
  • It is important to handle iodomethane-d3 with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood.

Iodomethane-d3 serves as an effective methylating agent in organic synthesis. It participates in nucleophilic substitution reactions, particularly SN2S_N2 reactions, due to its sterically open structure and the excellent leaving group ability of iodide. The typical reaction involves the methylation of nucleophiles such as carbon, oxygen, sulfur, nitrogen, and phosphorus. For example:

  • Methylation Reaction:
    Nucleophile+Iodomethane d3Methylated Product+Iodide\text{Nucleophile}+\text{Iodomethane d3}\rightarrow \text{Methylated Product}+\text{Iodide}

The compound can also be generated in situ through the reaction of methanol with hydrogen iodide, making it a versatile reagent in various organic transformations .

Iodomethane-d3 can be synthesized using several methods:

  • From Methanol-D4:
    • Reacting methanol-D4 with iodine under controlled conditions, often using transition metal catalysts.
    • Temperature range: 0°C to 120°C.
  • Via Hydrogen Iodide:
    • Reacting methanol with aqueous hydrogen iodide:
      CH3OH+HICD3I+H2O\text{CH}_3\text{OH}+\text{HI}\rightarrow \text{CD}_3\text{I}+\text{H}_2\text{O}
  • Dimethyl Sulfate Method:
    • Reaction of dimethyl sulfate with potassium iodide in the presence of calcium carbonate .

These methods allow for efficient production of Iodomethane-d3 while maintaining high purity levels suitable for research applications.

Iodomethane-d3 has several applications:

  • Organic Synthesis: Used extensively as a methylating agent for the preparation of deuterium-labeled compounds.
  • Analytical Chemistry: Employed in the analysis of biomolecules such as peptides and glycans through spectroscopic techniques.
  • Research: Utilized in studies involving metabolic pathways and mechanisms due to its isotopic labeling capabilities .

Interaction studies involving Iodomethane-d3 focus on its reactivity with various nucleophiles. The compound is particularly reactive with soft nucleophiles like thiocyanate ions, leading to selective methylation at sulfur rather than nitrogen. This selectivity is crucial for synthesizing specific derivatives in organic chemistry . Additionally, studies have shown that it can react violently with strong oxidizers and alkali metals, necessitating careful handling protocols .

Several compounds are structurally or functionally similar to Iodomethane-d3. A comparison highlights their unique properties:

Compound NameMolecular FormulaUnique Features
IodomethaneCH₃INon-deuterated form; widely used methylating agent
BromomethaneCH₃BrLower reactivity than iodomethane; less toxic
ChloromethaneCH₃ClGaseous state at room temperature; weaker alkylating agent
IodopropaneC₃H₇ILarger alkyl group; different reactivity profile
Methyl iodideCH₃ICommonly used in laboratory settings for methylation

The uniqueness of Iodomethane-d3 lies in its deuterated nature, which provides distinct advantages in isotopic labeling for NMR studies and other analytical techniques while maintaining similar reactivity profiles to its non-deuterated counterparts .

The development of iodomethane-d3 as a research tool emerged from the broader field of isotopic labeling techniques, which gained prominence in the mid-20th century as scientists recognized the potential of isotopically labeled compounds for tracking molecular transformations. Deuterated iodomethane represents a significant advancement in the synthesis of deuterium-labeled compounds, offering researchers a reliable method for introducing deuterium atoms into organic molecules through methylation reactions.

The academic significance of iodomethane-d3 extends beyond its role as a simple methylating agent. Research has demonstrated its critical importance in pharmaceutical development, where deuterated pharmaceuticals show greater potential than their protium-containing counterparts. The altered metabolic profile of deuterated compounds typically leads to improved oral bioavailability and longer drug half-life, making iodomethane-d3 an essential reagent in the development of next-generation therapeutic agents.

The compound has found extensive application in isotopic labeling studies across multiple scientific disciplines. Its ability to serve as a tracer in environmental research allows scientists to investigate the distribution and behavior of chemicals in different environmental compartments. Furthermore, the compound's utility in forensic science applications, where it serves to trace and identify substances through isotopic signature analysis, demonstrates the broad applicability of this deuterated reagent.

Isotopic Labeling Fundamentals

Isotopic labeling represents a cornerstone technique in modern scientific research, leveraging the unique physical properties of isotopes to trace molecular dynamics in biological, chemical, and physical processes. The fundamental principle underlying isotopic labeling lies in the chemical equivalence of isotopes, which share identical electronic configurations and reactivity while maintaining distinct physical properties that enable detection and quantification.

Iodomethane-d3 exemplifies the application of stable isotope labeling, where deuterium atoms replace hydrogen atoms without altering the fundamental chemical behavior of the molecule. The deuterium isotope, with a relative atomic mass of 2.014, provides a mass difference sufficient for detection through mass spectrometry and nuclear magnetic resonance spectroscopy. This mass shift enables researchers to distinguish between labeled and unlabeled compounds in complex analytical matrices.

The labeling strategy employed with iodomethane-d3 typically involves the transfer of the deuterated methyl group (CD3) to target molecules through nucleophilic substitution reactions. This process results in the incorporation of three deuterium atoms into the target structure, providing a substantial isotopic signature for analytical detection. The high deuterium enrichment levels, typically exceeding 99% D, ensure reliable detection and quantification in subsequent analytical procedures.

Research Impact in Deuterium Chemistry

The impact of iodomethane-d3 in deuterium chemistry research extends across multiple domains, from fundamental mechanistic studies to practical applications in pharmaceutical development. The compound serves as a versatile deuterated methylating agent, enabling the introduction of deuterium atoms into specific positions of target molecules. This capability has proven invaluable in medicinal chemistry and pharmaceutical research, where deuterium labeling facilitates drug metabolism studies, pharmacokinetic investigations, and the development of deuterated drug compounds.

In the realm of analytical chemistry, iodomethane-d3 has established itself as a standard reagent for mass spectrometry and nuclear magnetic resonance spectroscopy applications. The compound's high isotopic purity and well-characterized properties make it an ideal internal standard for quantitative analyses, enabling accurate determination of analyte concentrations in complex matrices. The integration of iodomethane-d3 in analytical workflows has enhanced the precision and reliability of isotopic dilution methods across various analytical disciplines.

The environmental chemistry applications of iodomethane-d3 have contributed significantly to our understanding of chemical fate and transport processes. As a tracer compound, it enables researchers to monitor the distribution, transformation, and degradation of methylated compounds in environmental systems. This capability has proven particularly valuable in pesticide research, where the compound facilitates the development and monitoring of new agrochemicals while providing insights into their environmental behavior and degradation pathways.

Classical Synthesis Pathways from Deuterated Methanol

Classical methods for synthesizing iodomethane-d3 rely on nucleophilic substitution reactions between deuterated methanol (CD₃OH) and iodinating agents. A widely documented approach involves the reaction of CD₃OH with hydriodic acid (HI) under controlled conditions. For example, a mixture of deuterated methanol, hydroiodic acid (55–58% w/w), and hypophosphorous acid stabilizer heated to 40–50°C for 4 hours yields iodomethane-d3 with a reported efficiency of 83.8% [1]. The reaction proceeds as follows:

$$
\text{CD}3\text{OH} + \text{HI} \rightarrow \text{CD}3\text{I} + \text{H}_2\text{O}
$$

Another traditional method employs red phosphorus and iodine in a two-step iodination process. In this approach, red phosphorus reacts with iodine to generate phosphorus triiodide (PI₃), which subsequently reacts with deuterated methanol:

$$
3\ \text{CD}3\text{OH} + \text{PI}3 \rightarrow 3\ \text{CD}3\text{I} + \text{H}3\text{PO}_3
$$

This reaction is conducted at 65°C for 2 hours, followed by distillation at 45°C to isolate the product [3].

Table 1: Comparison of Classical Synthesis Methods

ReagentsConditionsYieldSource
HI, H₃PO₂40–50°C, 4 h83.8% [1]
Red P, I₂, CD₃OH65°C, 2 h75–85% [3]

Modern Synthetic Approaches

Recent advancements focus on enhancing selectivity and reducing by-products. Transition metal-catalyzed reactions, such as those using iridium complexes, have gained prominence. For instance, the catalyst [Ir(COD)Cl]₂ with triphenylphosphine (PPh₃) facilitates deuterium transfer under anhydrous, oxygen-free conditions, achieving high-purity CD₃I [1].

A breakthrough involves the bioinspired reagent DMTT (dimethyl(trideuteromethyl)thianthrenium triflate), which enables regioselective d³-methylation of carboxylic acids, phenols, and thiols. This method avoids over-methylation and preserves functional groups like amines and hydroxyls, achieving >90% deuterium incorporation [5]. The reaction mechanism involves sulfur ylide intermediates, enabling applications in late-stage drug modification:

$$
\text{RCOOH} + \text{DMTT} \rightarrow \text{RCOO-CD}_3 + \text{By-products}
$$

Key Advancements:

  • Palladium-catalyzed C–H activation: Direct ortho-methylation-d³ of aromatic compounds using DMTT and Pd catalysts [5].
  • Solvent-free conditions: Reactions using trimethylsilyl iodide (TMSI) in dichloromethane at 0°C, eliminating purification steps [3].

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and scalability. The red phosphorus-iodine method is scaled by optimizing reagent ratios and distillation parameters. Large batches use continuous-flow reactors to maintain temperature control and reduce reaction times [3]. Catalyst recycling, particularly for iridium complexes, lowers production costs [1].

Table 2: Industrial Production Parameters

ParameterOptimization InsightOutcome
Temperature60–70°CMaximizes HI reactivity
Catalyst Loading0.1–0.5 mol% [Ir]Reduces metal waste
Distillation Rate0.1 mL/sEnsures purity >98%

Suppliers like Cambridge Isotope Laboratories offer iodomethane-d3 in bulk (up to 50 g) with 98% chemical purity, stored at -5°C to prevent photodegradation [4].

Purification Strategies for Research-Grade Material

Purification focuses on removing residual methanol, HI, and phosphorus by-products. Fractional distillation under atmospheric pressure (40–45°C) is standard, with distillation rates ≤0.1 mL/s to prevent co-evaporation of impurities [1]. For high-purity applications (>99%), molecular sieves or solvent extraction with dichloromethane are employed [3].

Critical Techniques:

  • Fractional Distillation: Collects CD₃I at 40–45°C, yielding 98% purity [4].
  • Solvent Extraction: Removes polar impurities using non-polar solvents [3].
  • Drying Agents: Anhydrous MgSO₄ or CaCl₂ for moisture removal [1].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H331 (92.68%): Toxic if swallowed or if inhaled [Danger Acute toxicity, oral;
acute toxicity, inhalation];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (92.68%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H334 (92.68%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H371 (92.68%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

865-50-9

Wikipedia

Iodo(2H3)methane

Dates

Modify: 2023-08-15

Explore Compound Types